molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol

Cat. No.: B3034352
CAS No.: 1600253-35-7
M. Wt: 126.2 g/mol
InChI Key: YEZCKLBQWBGJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . It is characterized by a bicyclo[3.1.0]hexane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for exploring novel chemical space in drug discovery. The bicyclo[3.1.0]hexane framework is recognized as a valuable scaffold in pharmaceutical research, with derivatives appearing in studies for various biological activities . This particular ethanol derivative serves as a versatile chiral building block or intermediate in organic synthesis and pharmaceutical research. Its structure, featuring an ethanol functional group on a strained bicyclic system, makes it suitable for developing more complex molecules, such as protease inhibitors or other pharmacologically active compounds. Researchers may utilize it to create analogs for structure-activity relationship (SAR) studies or as a precursor in synthesizing specialized compounds. The product requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at freezer temperatures, typically under -20°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bicyclo[3.1.0]hexanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCKLBQWBGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2C1CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 1 Bicyclo 3.1.0 Hexan 6 Yl Ethanol and Its Bicyclic Analogues

Functionalization and Derivatization Strategies

The functionalization of the bicyclo[3.1.0]hexane core is a key strategy for the synthesis of diverse and structurally complex molecules. acs.orgrsc.orgnih.gov Various methods have been developed, often involving the construction of the three-membered ring as a crucial step. rsc.org These approaches frequently require pre-functionalized starting materials to achieve the desired substitution patterns. rsc.org

One common strategy involves the derivatization of existing functional groups on the bicyclo[3.1.0]hexane skeleton. For instance, the hydroxyl group of alcohols like 1-(bicyclo[3.1.0]hexan-6-yl)ethanol can be a versatile handle for introducing other functionalities through esterification, etherification, or oxidation reactions. The synthesis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane from the corresponding alcohol is an example of such a derivatization. khas.edu.trkhas.edu.tr

The development of convergent synthetic routes allows for the construction of the bicyclo[3.1.0]hexane system with a high degree of control over stereochemistry and functional group placement. A notable example is the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings, which utilizes a base-promoted ring contraction of an epoxy ketone to form the bicyclo[3.1.0]hexane core. acs.orgnih.gov Subsequent functionalization and a late-stage resolution via derivatization with O-acetyl-(S)-mandelic acid afford the target molecules. acs.orgnih.gov

Furthermore, cycloaddition reactions provide a powerful tool for accessing functionalized bicyclo[3.1.0]hexane derivatives. The (3+2) annulation of cyclopropenes with aminocyclopropanes, facilitated by photoredox catalysis, yields bicyclo[3.1.0]hexanes with an all-carbon quaternary center. rsc.orgrsc.org This method is highly diastereoselective, particularly when using difluorocyclopropenes, and allows for the introduction of substituents that can be further manipulated. rsc.orgrsc.org Similarly, 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes have been employed to synthesize spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

The table below summarizes various synthetic strategies for the functionalization and derivatization of bicyclo[3.1.0]hexane systems.

Strategy Description Example Reference(s)
Derivatization of Existing Functional GroupsModification of functional groups on a pre-formed bicyclo[3.1.0]hexane skeleton.Esterification of 2,6,6-trimethylbicyclo[3.1.0]hexan-2-ol to 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane. khas.edu.tr, khas.edu.tr
Base-Promoted Ring ContractionFormation of the bicyclo[3.1.0]hexane ring system from a larger ring precursor.Contraction of an epoxy ketone derived from cyclohexane-1,4-dione. acs.org, nih.gov
(3+2) AnnulationConvergent synthesis involving the reaction of a three-atom and a two-atom component.Reaction of cyclopropenes with aminocyclopropanes using a photoredox catalyst. rsc.org, rsc.org
1,3-Dipolar CycloadditionReaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.Cycloaddition of an azomethine ylide with cyclopropene (B1174273) to form a 3-azabicyclo[3.1.0]hexane. beilstein-journals.org

Rearrangement Reactions Involving the Bicyclo[3.1.0]hexane System

The strained bicyclo[3.1.0]hexane ring system is susceptible to a variety of rearrangement reactions, which can be initiated by photochemical, thermal, or catalytic means. These rearrangements often lead to significant structural transformations and provide access to diverse molecular architectures.

Photochemical Rearrangements (e.g., Lumiketone Rearrangement)

Photochemical rearrangements are a hallmark of bicyclo[3.1.0]hexane chemistry. A classic example is the lumiketone rearrangement, where cross-conjugated cyclohexadienones rearrange to form bicyclo[3.1.0]hex-3-en-2-ones. scribd.comethernet.edu.et This reaction has been extensively studied for both mechanistic and synthetic purposes. scribd.com For instance, the irradiation of 3-methoxyphenol (B1666288) in the presence of AlBr3 leads to the formation of 4-methoxybicyclo[3.1.0]hex-3-en-2-one. oup.com

The mechanism of these rearrangements often involves excited triplet states, which can be depicted as diradicals. msu.edu Computational studies on the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) suggest that the reaction proceeds through the formation of a diradical intermediate rather than a zwitterionic one. researchgate.netnih.gov The process involves intersystem crossing from the triplet to the ground state potential energy surface. researchgate.net Experimental evidence for a zwitterionic intermediate has been obtained in the photochemical rearrangement of a 2,5-cyclohexadienone, where the intermediate was trapped by the solvent. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also observed in bicyclo[3.1.0]hexane derivatives. A notable example is the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane. khas.edu.trkhas.edu.tr This reaction proceeds via a two-step mechanism. The first step is the elimination of acetic acid to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.trkhas.edu.tr The second, rate-determining step is a concerted homodienyl 1,5-hydrogen shift, a type of sigmatropic rearrangement, which leads to the formation of 1,3,3-trimethyl-1,4-cyclohexadiene. khas.edu.trkhas.edu.tr

Computational studies using DFT have been employed to elucidate the mechanism of this rearrangement, comparing a polar and a biradical pathway. The results support the two-step mechanism involving the sigmatropic shift as the most plausible route. khas.edu.tr

Electrocyclic Mechanisms and Ring Opening Pathways

The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can undergo electrocyclic ring-opening reactions, particularly when appropriately substituted. These reactions are driven by the release of ring strain. rsc.org For example, 6,6-dihalobicyclo[3.1.0]hexanes can undergo silver ion-promoted or thermally induced electrocyclic ring-opening to form six-membered π-allyl cations. publish.csiro.auacs.orgacs.org These cationic intermediates can then be trapped by tethered nucleophiles to generate a variety of cyclohexannulated heterocycles. publish.csiro.au

This strategy has been successfully applied in the synthesis of various natural product frameworks. publish.csiro.au The stereochemical outcome of these reactions can be controlled by using chiral nucleophiles, leading to the formation of enantiomerically enriched products. acs.orgacs.org Theoretical studies have also explored the electrocyclic ring-opening of bicyclo[3.1.0]hexanes as a driving force in transfer hydrochlorination reactions. rsc.org

Transformations of Carbocationic Intermediates

Carbocationic intermediates play a crucial role in the rearrangement and functionalization of bicyclo[3.1.0]hexane systems. These intermediates can be generated through various methods, including the protonation of alkenes or the ionization of suitable leaving groups. The acid-catalyzed addition of methanol (B129727) and acetic acid to bicyclo[3.1.0]hexene-2, for instance, proceeds through carbocationic intermediates. acs.org

The fate of these carbocations is highly dependent on their structure and the reaction conditions. They can be trapped by nucleophiles, undergo rearrangements to form more stable carbocations, or be involved in cyclization reactions. In the context of transition metal-promoted cyclizations of 1,5-hexadienes, the formation of bicyclo[3.1.0]hexane-like intermediates influences the selectivity between 5-exo and 6-endo cyclization pathways. core.ac.uk The stability of these nonclassical carbocations, which can be rationalized by the inherent strain of the bicyclic system, dictates the reaction outcome. core.ac.uk Furthermore, the photochemical rearrangement of benzenes to bicyclo[3.1.0]hexenes in acidic media is thought to proceed through protonated intermediates, highlighting the importance of carbocations in these transformations. nih.gov

Enzymatic and Microbial Transformations

Enzymatic and microbial transformations offer a powerful and selective approach for the synthesis and modification of bicyclo[3.1.0]hexane derivatives. researchgate.net These biocatalytic methods can provide access to chiral compounds with high enantiomeric purity, which are valuable building blocks in medicinal chemistry and other fields. rsc.orggoogle.com

Lipases are frequently employed for the kinetic resolution of racemic bicyclo[3.1.0]hexane alcohols and their esters. researchgate.net For example, chiral bicyclo[3.1.0]hexane derivatives with olfactory properties have been synthesized from (+)-3-carene, and subsequent biotransformation using lipases allowed for the separation of pure diastereoisomers. researchgate.net Similarly, the lipase-catalyzed asymmetrization of meso-bicyclo[3.1.0]hexane derivatives has been used to produce enantiomerically pure monoacetates, which serve as key intermediates in the chemoenzymatic synthesis of carbocyclic nucleoside analogues. rsc.org

Whole-cell microbial transformations provide a broader range of possible reactions, including reductions, oxidations, and hydroxylations. The microbial transformation of 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone using various fungi and yeasts, such as Aspergillus parasiticus and Saccharomyces cerevisiae, has been shown to yield a variety of metabolites. scispace.com These include the reduction of the ketone to the corresponding alcohol, 1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol, as well as further transformations like the reduction of the double bond and hydroxylation of the ring system. scispace.com These biotransformations are often carried out in culture media, and the products are then extracted and identified. scispace.com

The following table presents examples of microbial transformations of bicyclo[3.1.0]hexane derivatives.

Substrate Microorganism/Enzyme Transformation Product(s) Reference(s)
meso-bicyclo[3.1.0]hexane diols/diacetatesLipase (B570770)Asymmetrization (acetylation/hydrolysis)Enantiomerically pure monoacetates rsc.org
Racemic bicyclo[3.1.0]hexane alcohols/estersLipaseKinetic resolutionEnantiomerically pure alcohols and esters researchgate.net
6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanoneAspergillus parasiticus, Saccharomyces cerevisiae, etc.Reduction, hydroxylation1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol, 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol, etc. scispace.com

Regio- and Diastereoselective Reactions

The unique strained bicyclic structure of this compound and its analogues dictates the regio- and diastereoselectivity of their chemical transformations. The fusion of a cyclopropane and a cyclopentane (B165970) ring creates a rigid framework with distinct steric and electronic properties that influence the approach of reagents and the stability of transition states.

The regioselectivity of reactions involving the bicyclo[3.1.0]hexane core is often governed by the selective cleavage of one of the cyclopropane bonds. In radical reactions, the substitution pattern on the bicyclic system plays a crucial role in determining which bond is broken. For instance, studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have shown that two competing fragmentation pathways exist: a ring-expansion to a methylenecyclohexane (B74748) derivative and a non-expansion pathway leading to a 2-methyl-methylenecyclopentane derivative. uci.edunih.govfigshare.com The relative rates of these pathways are influenced by temperature and the nature of the radical trapping agent. nih.gov

In the context of this compound, the presence of the hydroxyl group can further influence the regioselectivity of such ring-opening reactions, potentially through its ability to coordinate with reagents or stabilize intermediates. For example, in related systems, the fragmentation of a cyclopentanone (B42830) derivative of the bicyclo[3.1.0]hexane system preferentially occurs at the exo bond, while the corresponding alcohol favors cleavage of the endo bond. uci.edu

The diastereoselectivity of reactions on the bicyclo[3.1.0]hexane skeleton is highly dependent on the method of synthesis and the nature of the reactants. Various catalytic systems have been developed to control the stereochemical outcome of reactions that form the bicyclic structure. For example, the use of cobalt(II)-based metalloradical catalysis in the cyclization of 1,6-enynes with diazo compounds allows for the stereoselective construction of multisubstituted cyclopropane-fused tetrahydrofurans, which are bicyclo[3.1.0]hexane analogues. nih.gov This method can generate up to three contiguous stereogenic centers with high enantioselectivity and diastereoselectivity. nih.gov

Furthermore, the (3+2) annulation of cyclopropenes with aminocyclopropanes, promoted by an organic or iridium photoredox catalyst, yields bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgrsc.orgresearchgate.net The reaction is reported to be highly diastereoselective when difluorocyclopropenes are used in conjunction with a removable substituent on the cyclopropylaniline. rsc.orgrsc.org

The synthesis of conformationally restricted analogues of biologically active molecules, such as the glutamate (B1630785) analogue (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), relies on stereocontrolled synthetic routes starting from simple precursors like 2-cyclopentenone. acs.org Such syntheses underscore the ability to achieve high diastereoselectivity in the construction and functionalization of the bicyclo[3.1.0]hexane framework.

The following tables summarize some of the reported regio- and diastereoselective reactions in the synthesis and transformation of bicyclo[3.1.0]hexane derivatives, which are analogous to the reactivity expected for this compound.

Regioselectivity in Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical
Reaction PathwayProduct TypeConditions Favoring PathwayReference
Ring-ExpansionMethylenecyclohexane derivativeSlower trapping agent (tri-n-butylstannane), ambient or lower temperatures uci.edunih.gov
Non-Expansion2-Methyl-methylenecyclopentane derivative- uci.edunih.gov
Diastereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
Reaction TypeCatalyst/ReagentKey FeatureAchieved SelectivityReference
Radical Cascade Cyclization of 1,6-enynesCo(II)-based Metalloradical CatalysisConstruction of cyclopropane-fused tetrahydrofuransHigh enantioselectivity and diastereoselectivity nih.gov
(3+2) AnnulationIridium Photoredox CatalystAnnulation of cyclopropenes and cyclopropylanilinesHighly diastereoselective with difluorocyclopropenes rsc.orgrsc.org
Intramolecular CyclopropanationRhodium(II) acetate (B1210297)Formation of the bicyclo[3.1.0]hexane coreHigh diastereoselectivity researchgate.net
CycloadditionStable azomethine ylideReaction with cyclopropenesHigh diastereofacial selectivity beilstein-archives.org

Advanced Structural and Stereochemical Elucidation

Determination of Absolute Configuration

Establishing the absolute configuration of chiral molecules is fundamental to understanding their chemical and biological properties. For bicyclo[3.1.0]hexane derivatives, X-ray crystallography and chiroptical spectroscopy are the primary tools for unambiguous stereochemical assignment.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, thereby establishing its absolute configuration. For the bicyclo[3.1.0]hexane system, X-ray analysis has been instrumental in confirming the stereochemistry of various derivatives.

Studies on compounds incorporating the bicyclo[3.1.0]hexane skeleton consistently reveal key structural features. For instance, the crystal structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide confirmed that the bicyclic system adopts a boat-like conformation. rsc.org This technique has also been used to unequivocally verify the structure and relative configuration of complex bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives formed through cycloaddition reactions. beilstein-journals.org Furthermore, chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane compounds has utilized X-ray crystallography to confirm the absolute configuration of the resulting pure diastereoisomers. researchgate.net These studies provide a solid foundation for predicting the stereochemical outcomes of synthetic routes targeting specific isomers of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol.

Table 1: Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative

Parameter Value
Compound N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide
Crystal System Triclinic
Space Group P1
a (Å) 9.89(1)
b (Å) 9.53(1)
c (Å) 5.602(5)
α (°) 104.71(2)
β (°) 83.59(2)
γ (°) 100.20(1)

Data sourced from a study by D. G. Morris, et al. rsc.org

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light, providing information on their absolute configuration. These methods are particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

A comprehensive study on a pair of enantiomeric bicyclo[3.1.0]hexane derivatives demonstrated the power of combining ECD, ORD, and VCD spectroscopy with Density Functional Theory (DFT) calculations. researchgate.net The experimental spectra, measured in acetonitrile (B52724), were compared with DFT-simulated spectra for low-energy conformers. researchgate.net This comparison allowed for a consistent and reliable assignment of the absolute configuration for both enantiomers. researchgate.net The study highlighted that all three chiroptical methods independently and collectively confirmed the same stereochemical assignment, showcasing the robustness of this combined experimental and computational approach for complex bicyclic systems. researchgate.net

Conformational Analysis of the Bicyclo[3.1.0]hexane Moiety

Theoretical and experimental studies have established that the bicyclo[3.1.0]hexane system overwhelmingly prefers to adopt a boat-like conformation over a chair-like one. rsc.orgresearchgate.netconicet.gov.ar DFT calculations and energy potential surface mapping indicate that boat-like conformers are significantly more stable. researchgate.netconicet.gov.ar This preference is a defining characteristic of the bicyclo[3.1.0]hexane scaffold. X-ray diffraction studies on various derivatives have consistently confirmed the presence of this boat conformation in the solid state. rsc.org The inherent stability of the boat form arises from the geometric constraints imposed by the fusion of the cyclopentane (B165970) and cyclopropane (B1198618) rings.

Spectroscopic Characterization for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and stereochemical elucidation of organic molecules. For bicyclo[3.1.0]hexane systems, specific NMR techniques are particularly informative.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of substituents. NOESY correlations identify protons that are close in space. For example, in substituted bicyclo[3.1.0]hexanes, NOESY spectra can reveal correlations between protons on the bicyclic core, which helps to assign their relative orientations (e.g., endo/exo). acs.org Specifically, a Nuclear Overhauser Effect (NOE) between the endo-3-H and endo-6-H protons provides strong evidence for the boat conformation of the ring system. scispace.com Furthermore, the magnitude of proton-proton coupling constants (J-values) in the ¹H NMR spectrum can help establish the endo or exo positions of protons on the ring. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Coupling Constant Analysis, Nuclear Overhauser Effect (NOE), Dynamic NMR)

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the bicyclo[3.1.0]hexane core are complex due to the strained three-membered ring fused to a five-membered ring. Protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum. For the constitutional isomer, bicyclo[3.1.0]hexan-3-ol, signals for the bicyclic protons are observed between approximately -0.01 and 2.61 ppm nih.gov. The ¹³C NMR spectrum for this isomer shows signals for the saturated carbons of the bicyclic system within a range of approximately 10 to 40 ppm, with the carbon bearing the hydroxyl group appearing further downfield nih.gov. For this compound, the methine proton of the ethanol (B145695) substituent (-CHOH) would be expected to appear in the 3.5-4.5 ppm range, coupled to the adjacent methyl protons and the C6 proton of the bicyclic system. The methyl group protons would likely resonate around 1.2 ppm.

Coupling Constant Analysis: The analysis of proton-proton (¹H-¹H) coupling constants is crucial for determining the relative stereochemistry of substituents on the bicyclic frame. The magnitude of these coupling constants provides information about the dihedral angles between adjacent protons, helping to distinguish between endo and exo isomers.

Nuclear Overhauser Effect (NOE): NOE spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is instrumental in establishing through-space proximities between protons, which is essential for confirming stereochemical assignments. For instance, in studies of substituted 3-azabicyclo[3.1.0]hexane derivatives, NOESY experiments unequivocally established the relative configuration of cycloadducts by identifying key cross-peaks between protons on different parts of the ring system. Similar experiments on this compound would confirm the spatial relationship between the ethanol substituent and the protons on the cyclopentane portion of the core.

There is currently no specific information available in the literature regarding Dynamic NMR studies on this compound.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Key Information Source
¹HCyclopropane Protons (C1, C5, C6)~0.0 - 1.5Analysis of bicyclo[3.1.0]hexane derivatives nih.gov
¹HCyclopentane Protons (C2, C3, C4)~1.2 - 2.6Analysis of bicyclo[3.1.0]hexane derivatives nih.gov
¹H-CHOH~3.5 - 4.5Standard chemical shifts for secondary alcohols
¹H-CH₃~1.2Standard chemical shifts for methyl groups adjacent to a carbinol
¹³CBicyclic Core Carbons~10 - 40¹³C NMR data for Bicyclo[3.1.0]hexan-3-ol nih.gov
¹³C-CHOH~65 - 75Standard chemical shifts for secondary alcohol carbons
¹³C-CH₃~20 - 25Standard chemical shifts for methyl carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions characteristic of its alcohol and saturated bicyclic hydrocarbon structure. The key expected absorption bands include:

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group.

C-O Stretch: A distinct band in the 1050–1150 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond in the secondary alcohol.

C-H Stretch: Multiple bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) arising from the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane ring and the ethanol side chain. The C-H stretching vibrations of the cyclopropane ring may appear slightly above 3000 cm⁻¹.

Chiral Separation and Enantiomeric Purity Assessment

Due to the presence of a stereocenter at the carbinol carbon, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical and are achieved through various chromatographic and enzymatic methods.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of enantiomers. For bicyclic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. These columns, like Chiralpak and Chiralcel, achieve separation based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

The mobile phase typically consists of a nonpolar solvent like n-hexane or heptane (B126788) mixed with a small amount of an alcohol modifier, such as ethanol or isopropanol. The choice of alcohol modifier and its concentration can significantly impact retention times and resolution.

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Provides chiral recognition for enantioseparation.
Mobile Phasen-Hexane / Isopropanol or n-Hexane / Ethanol mixturesElutes the compounds from the column; the ratio adjusts retention and resolution.
DetectionUV (at low wavelength if no chromophore) or Refractive Index (RI)Monitors the elution of the separated enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly sensitive method for determining the enantiomeric purity of volatile compounds like alcohols. The enantiomers of this compound can be separated using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

In many cases, the resolution of chiral alcohols on GC is improved by derivatization. nih.gov The hydroxyl group is often converted into an ester, such as an acetate (B1210297), which can enhance volatility and interaction with the CSP. nih.gov For instance, the enantiomeric excess of a closely related compound, (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethanol, was successfully determined by chiral GC analysis. doi.orgscirp.org This approach provides excellent resolution and allows for the precise quantification of each enantiomer. researchgate.netchromatographyonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an alcohol co-solvent like methanol (B129727) or ethanol. SFC offers advantages of high speed and reduced organic solvent consumption. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The applicability of SFC to the bicyclo[3.1.0]hexane framework has been demonstrated in the separation of derivatives such as 1-(4-Amino-phenyl)-3-propyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione. researchgate.net This indicates that SFC would be a highly suitable method for the enantioseparation of this compound.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is an effective method for obtaining enantiomerically pure alcohols. This technique utilizes enzymes, most commonly lipases, which selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other.

For the closely related substrate (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethanol, lipase-catalyzed kinetic resolution has been shown to be highly efficient. scirp.org The process typically involves either:

Transesterification: The racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., lipase from Pseudomonas cepacia). The enzyme selectively converts one enantiomer into its corresponding ester, leaving the other enantiomer as the unreacted alcohol.

Hydrolysis: The racemic acetate ester of the alcohol is subjected to hydrolysis catalyzed by a lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes one ester enantiomer back to the alcohol, leaving the other enantiomer as the unreacted ester.

These methods allow for the preparation of both enantiomers of the alcohol and its ester with high enantiomeric purity. scirp.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to investigate the electronic structure and properties of molecules like 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol.

The bicyclo[3.1.0]hexane framework is a rigid and strained system, and the orientation of the 6-yl-ethanol substituent gives rise to several possible conformers. DFT calculations are crucial for determining the relative energies and, therefore, the stability of these conformers.

Table 1: Predicted Relative Stability of Bicyclo[3.1.0]hexane Ring Conformers This table is illustrative, based on findings for bicyclo[3.1.0]hexane derivatives.

Conformer Predicted Relative Energy (kcal/mol) Key Stabilizing/Destabilizing Factors Reference
Boat-like 0 (Reference) Lower ring strain; favorable geometry. rsc.orgresearchgate.net
Chair-like ~3 kcal/mol higher Increased ring strain. researchgate.net
Endo Higher Energy Potential steric hindrance. mdpi.com
Exo Lower Energy Reduced steric interactions; potential for favorable resonance. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving bicyclo[3.1.0]hexane derivatives. This allows for the detailed study of reaction mechanisms, including the identification of transition states and intermediates. acs.org

For example, in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through 1,3-dipolar cycloaddition, DFT methods (specifically at the M11/cc-pVDZ level of theory) have been used to study the reaction mechanism. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org These studies revealed that the reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org Calculations of transition-state energies have successfully explained the experimentally observed stereoselectivity of these reactions. beilstein-journals.orgbeilstein-archives.org Similarly, quantum chemical calculations have been vital in exploring the mechanisms of photochemical rearrangements of benzenes to form bicyclo[3.1.0]hexene derivatives, helping to distinguish between competing pathways. acs.org

Table 2: DFT-Calculated Parameters for a Representative Cycloaddition Reaction Data is conceptualized from studies on the formation of related bicyclo[3.1.0]hexane systems.

Parameter Description Calculated Value Significance Reference
ΔG‡ (endo) Gibbs free energy of activation for the endo approach. Higher Value Indicates the endo pathway is kinetically disfavored. beilstein-archives.org
ΔG‡ (exo) Gibbs free energy of activation for the exo approach. Lower Value Predicts the exo product as the major diastereomer, consistent with experimental results. beilstein-archives.org
HOMO-LUMO Gap Energy difference between the frontier molecular orbitals of reactants. Small Suggests a favorable cycloaddition reaction. beilstein-journals.org

For chiral molecules like the enantiomers of this compound, DFT is used to simulate chiroptical spectra, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). By comparing the simulated spectra with experimentally measured data, the absolute configuration of the molecule can be determined with high confidence. rsc.orgresearchgate.netresearchgate.net

Studies on related bicyclo[3.1.0]hexane derivatives have demonstrated this approach's power. DFT simulations of ECD, ORD, and VCD spectra are typically performed for all low-energy conformers at levels like B3LYP/6-311++G** and B3LYP/aug-cc-pVDZ. rsc.orgresearchgate.net The final simulated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. researchgate.net The excellent agreement between the calculated and experimental spectra allows for an unambiguous assignment of the absolute configuration. rsc.orgresearchgate.net

The surrounding solvent can significantly influence the conformation, stability, and reactivity of a molecule. Computational models account for these effects to provide more accurate predictions. For calculations on bicyclo[3.1.0]hexane systems, the implicit continuum polarization model (PCM) is commonly used to simulate the effect of a solvent like acetonitrile (B52724) or dimethyl sulfoxide. rsc.orgresearchgate.netresearchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute. In some cases, explicit solvent models, where individual solvent molecules are included in the calculation to account for specific interactions like hydrogen bonding, are also considered to better understand the observed spectra and reactivity. researchgate.netbeilstein-journals.org

Advanced Computational Approaches for Reactivity and Stereochemistry Prediction

Beyond standard DFT, advanced computational methods are employed to predict the reactivity and stereochemistry of reactions leading to or involving the bicyclo[3.1.0]hexane scaffold. These approaches are crucial for understanding and predicting the outcomes of complex chemical transformations. d-nb.inforesearchgate.net

For instance, the stereochemical outcome of the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane is rationalized through DFT calculations that evaluate the transition state energies for different attack trajectories (e.g., endo vs. exo). beilstein-journals.org These calculations can predict which diastereomer will be formed preferentially. beilstein-archives.org Similarly, in the photochemical rearrangement of substituted benzenes to bicyclo[3.1.0]hexenes, quantum chemical calculations were essential to explore the complex reaction mechanism and explain the formation of a single isomer with three stereogenic centers. acs.org These computational studies provide a framework for designing new synthetic methods with high stereocontrol.

Quantum Chemical Analysis of Stereoelectronic Effects

Stereoelectronic effects, such as hyperconjugation, play a critical role in the structure, stability, and reactivity of organic molecules, including this compound. Quantum chemical analyses, particularly Natural Bond Orbital (NBO) analysis, are used to dissect and quantify these effects. researchgate.net

Hyperconjugation involves the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. NBO analysis can identify these donor-acceptor interactions and calculate their stabilization energy. researchgate.net In the bicyclo[3.1.0]hexane system, hyperconjugative interactions between the strained C-C bonds of the cyclopropane (B1198618) ring and adjacent orbitals can significantly influence conformational preferences and reactivity. Advanced computational techniques help reveal the true role of these hyperconjugative effects relative to other electronic and steric factors, providing a deeper understanding of the molecule's inherent chemical properties. researchgate.netresearchgate.net

Ab Initio and Other Theoretical Methodologies

Computational and theoretical chemistry provide powerful tools for understanding the structural and electronic properties of complex molecules. While specific ab initio or Density Functional Theory (DFT) studies focused exclusively on This compound are not readily found in a comprehensive review of the scientific literature, extensive theoretical investigations have been conducted on the parent bicyclo[3.1.0]hexane scaffold and its derivatives. These studies offer significant insights into the conformational preferences and energetic landscapes that would be characteristic of the title compound.

Theoretical investigations, including ab initio and DFT methods, have been instrumental in elucidating the fundamental properties of the bicyclo[3.1.0]hexane ring system. acs.orgconicet.gov.ar A primary focus of these studies has been the conformational analysis of the bicyclic structure. It is well-established through computational modeling that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation. conicet.gov.arnih.govrsc.org This preference is a key structural feature of this class of compounds.

Ab initio calculations have determined that the boat conformation is energetically more favorable than the alternative chair conformation by approximately 3 kcal/mol. researchgate.net This energy difference underscores the intrinsic stability of the boat-like arrangement. The five-membered ring within this structure is also noted to be considerably flattened in comparison to cyclopentane (B165970). rsc.org

Further detailed studies using DFT at the B3LYP/6-311++G** level of theory have reinforced these findings, showing that boat-like conformers are significantly more stable than chair-like ones for substituted bicyclo[3.1.0]hexane derivatives. nih.gov In substituted systems, the relative stability among different conformers is also heavily influenced by factors such as the number and strength of intramolecular hydrogen bonds. nih.gov

DFT calculations have also been successfully employed to simulate and predict various chiroptical properties. For chiral derivatives of bicyclo[3.1.0]hexane , methods such as DFT simulations of electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra have been used to confidently determine absolute configurations by comparing theoretical data with experimental measurements. nih.gov

The mechanisms of reactions involving the bicyclo[3.1.0]hexane framework have also been a subject of theoretical inquiry. For instance, DFT calculations at the M11/cc-pVDZ level of theory have been used to study the cycloaddition reactions of cyclopropenes with other molecules to form substituted 3-azabicyclo[3.1.0]hexane derivatives, revealing that these reactions are under kinetic control. beilstein-journals.orgbeilstein-archives.org

While direct computational data for This compound is not available in the reviewed literature, the extensive theoretical work on the parent scaffold provides a robust foundation for understanding its likely structural and conformational behavior. The principles derived from these theoretical studies are fundamental to predicting the properties of its various derivatives.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The bicyclo[3.1.0]hexane skeleton is a valuable chiral scaffold in asymmetric synthesis. The defined stereochemistry of the fused cyclopropane (B1198618) and cyclopentane (B165970) rings provides a rigid template for introducing new stereocenters with high selectivity.

Derivatives of 1-(bicyclo[3.1.0]hexan-6-yl)ethanol are frequently employed as chiral building blocks for constructing more complex enantiomerically pure compounds. For instance, chemoenzymatic methods have been successfully used to synthesize chiral derivatives. Starting from the readily available monoterpene (+)-3-carene, related chiral alcohols bearing the bicyclo[3.1.0]hexane system can be produced. doi.orgresearchgate.net Lipase-catalyzed kinetic resolutions are particularly effective in separating diastereoisomers of these secondary alcohols, yielding compounds with high enantiomeric purity. doi.org The absolute configuration of the newly formed stereogenic centers in these alcohol derivatives has been confirmed through techniques such as X-ray crystallography. doi.org

These resolved chiral bicyclic alcohols and their derivatives serve as versatile synthetic intermediates, providing a foundation for the enantioselective synthesis of a wide range of complex molecules. doi.orgresearchgate.net

Application in Natural Product Total Synthesis

The bicyclo[3.1.0]hexane motif is present in numerous natural products, particularly in terpene-derived compounds. nih.gov Consequently, synthetic strategies utilizing this scaffold are crucial for the total synthesis of these and related molecules.

A significant application lies in the synthesis of fragrance molecules. Chiral compounds incorporating the bicyclo[3.1.0]hexane system, derived from natural terpenes like (+)-3-carene, exhibit interesting olfactory properties. doi.orgresearchgate.net The synthesis involves key steps such as ozonolysis, intramolecular aldol (B89426) condensation to form the bicyclic enone, and subsequent reduction to the corresponding alcohol, a structure closely related to this compound. doi.org By obtaining pure diastereoisomers of these alcohol derivatives, researchers can evaluate and compare the odor characteristics of the individual stereoisomers, highlighting the importance of stereochemistry in fragrance perception. doi.org

The structural rigidity and chirality inherent in the this compound scaffold make it an attractive starting point for the synthesis of various sesquiterpenes and other complex natural products that feature this core structure. nih.gov

Development of Conformationally Constrained Analogues

A primary synthetic application of the bicyclo[3.1.0]hexane system is to impart conformational rigidity into otherwise flexible molecules. This strategy is widely used in medicinal chemistry to design potent and selective ligands for biological receptors by "locking" the molecule in a specific bioactive conformation.

This approach has been used to develop a variety of receptor antagonists. By incorporating the bicyclo[3.1.0]hexane core, researchers have created structurally rigid analogues of known pharmacophores to probe the conformational requirements for receptor binding. This has led to the development of potent and selective antagonists for several receptor types.

Receptor TargetBicyclo[3.1.0]hexane-based Analogue ClassTherapeutic Potential
α2-Adrenergic ReceptorsConformationally constrained analogues of atipamezoleNeurological and psychiatric disorders researchgate.net
Opioid ReceptorsN-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanesPain management, addiction, and depression nih.gov
Adenosine A3 ReceptorsConformationally locked (N)-methanocarba-nucleosidesInflammatory diseases and renal fibrosis nih.govacs.org
Metabotropic Glutamate (B1630785) Receptors (Group II)3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivativesNeurological disorders acs.org
Neuropeptide Y Y1 ReceptorsBicyclo[3.1.0]hexanylpiperazinesObesity and feeding disorders nih.gov

The bicyclo[3.1.0]hexane unit effectively restricts the rotational freedom of substituent groups, helping to define the structure-activity relationships (SAR) for a given biological target. nih.gov

Synthesis of Spirocyclic and Fused Heterocyclic Systems

The bicyclo[3.1.0]hexane framework is a versatile platform for the construction of more elaborate molecular architectures, including spirocyclic and fused heterocyclic systems. These complex structures are of significant interest in drug discovery due to their novel three-dimensional shapes.

A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity to afford bis-spiro compounds in moderate to good yields. beilstein-journals.org The 3-azabicyclo[3.1.0]hexane moiety itself is a valuable structural fragment found in various natural products and biologically active compounds. beilstein-journals.org Other spirocyclic systems, such as spiro-(3-oxa-6-aza-bicyclo[3.1.0]-hexane-2,4′-piperidine), have also been synthesized and investigated. google.com

Furthermore, the bicyclo[3.1.0]hexane core can be integrated into fused heterocyclic systems. For example, various regioselective reactions have been developed to produce highly functionalized heterocycles containing a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety, which are precursors to potentially biologically active compounds. beilstein-journals.org

Precursors for Pharmaceutically Relevant Scaffolds

The unique conformational properties of the bicyclo[3.1.0]hexane ring system make it an ideal "pseudosugar" or scaffold for mimicking the puckered furanose ring of natural nucleosides. This has led to its extensive use as a precursor for pharmaceutically important molecules, particularly carbocyclic nucleosides and various receptor ligands.

Carbocyclic Nucleosides: Carbocyclic nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group often exhibit improved metabolic stability. The bicyclo[3.1.0]hexane template takes this a step further by locking the five-membered ring into a fixed conformation, mimicking either the "North" (N) or "South" (S) conformation of natural nucleosides. nih.govscribd.comuab.cat This conformational locking is crucial because viral kinases and polymerases often prefer specific sugar puckers. uab.cat A practical, lipase-catalyzed asymmetric acetylation has been developed to resolve key bicyclo[3.1.0]hexane precursors, enabling the enantioselective synthesis of these conformationally locked nucleosides, which have been investigated for their antiviral activity. nih.govscribd.com

Receptor Agonists and Antagonists: The bicyclo[3.1.0]hexane scaffold serves as a key precursor for a wide array of receptor agonists and antagonists, demonstrating its broad utility in medicinal chemistry. Its rigid structure allows for the precise positioning of pharmacophoric elements, leading to high affinity and selectivity for various biological targets.

Scaffold/Analogue ClassTarget ReceptorPharmacological Activity
(N)-Methanocarba-nucleosidesAdenosine A3 ReceptorsAntagonists and Partial Agonists nih.govresearchgate.net
Bicyclo[3.1.0]hexane-based piperidinesOpioid ReceptorsAntagonists nih.gov
Bicyclo[3.1.0]hexanylpiperazinesNeuropeptide Y Y1 ReceptorsNoncompetitive Antagonists nih.gov
Atipamezole Analoguesα2-Adrenergic ReceptorsAntagonists researchgate.net
Heptenoic and (phenylsulfonyl)amino side-chain derivativesThromboxane A2 ReceptorsAntagonists nih.gov
Fluorinated bicyclo[3.1.0]hexane dicarboxylic acidsMetabotropic Glutamate Receptors (Group II)Antagonists acs.org

The successful development of these diverse, biologically active agents underscores the importance of the this compound structural class as a foundational element in modern synthetic and medicinal chemistry.

Q & A

Q. What synthetic methodologies are most effective for constructing the bicyclo[3.1.0]hexane core in 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol derivatives?

The bicyclo[3.1.0]hexane scaffold is synthesized via (3 + 2) annulation between cyclopropenes and aminocyclopropanes under photoredox conditions, achieving moderate to high yields (67–85%) . Alternative methods include cyclopropanation of preorganized alkenes or ring-opening of strained intermediates. Stereochemical control is achieved using chiral catalysts (e.g., Ru(bpy)₃²⁺) or directing groups, as demonstrated in neuropeptide Y antagonist synthesis .

Q. How is the structural integrity and stereochemistry of this compound confirmed post-synthesis?

Structural validation relies on ¹H NMR (e.g., δ 1.2–5.5 ppm for bicyclo[3.1.0]hexane-linked purine derivatives) and HRMS (e.g., [M+H]⁺ = 487.0) . X-ray crystallography resolves stereochemical ambiguities, while NOESY experiments distinguish diastereomers in complex systems.

Q. What role does the bicyclo[3.1.0]hexane scaffold play in modulating physicochemical properties of derivatives?

The strained bicyclic system enhances rigidity, improving binding affinity to targets like GPCRs . The ethanol group at C6 introduces hydrogen-bonding capacity, influencing solubility (logP ~3.5) and membrane permeability, as seen in NPY Y1 antagonists with 80% oral bioavailability .

Q. What are the key reactivity patterns of the bicyclo[3.1.0]hexane system under various reaction conditions?

The cyclopropane ring undergoes strain-driven reactions, such as acid-catalyzed ring-opening or [2+1] cycloadditions. Ester groups at C3 participate in nucleophilic substitutions (e.g., amidation ), while the ethanol moiety can be oxidized to ketones or protected as ethers .

Q. What analytical challenges arise in characterizing bicyclo[3.1.0]hexane derivatives, and how are they mitigated?

Overlapping NMR signals from diastereotopic protons are resolved via 2D techniques (COSY, HSQC). HRMS with <5 ppm mass error confirms molecular formulas . Decoupling experiments assign hydroxyl protons in diol derivatives .

Advanced Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity of bicyclo[3.1.0]hexane derivatives?

Enantiocontrol is achieved via chiral auxiliaries (e.g., tert-butyl carbamate ) or asymmetric photoredox catalysis (>90% ee in model systems ). Continuous flow reactors minimize side reactions during scale-up.

Q. What experimental approaches address discrepancies in biological activity data for bicyclo[3.1.0]hexane-based compounds?

Orthogonal assays (e.g., Scatchard analysis for receptor affinity ) and pharmacokinetic profiling (e.g., brain penetration ratios ) resolve variability. SAR studies modify substituents (e.g., 3-ethoxyphenyl vs. 4-cyanophenyl ) to isolate contributing factors.

Q. How are bicyclo[3.1.0]hexane derivatives tailored for CNS-targeted therapeutic applications?

Brain-penetrant analogs balance logP (3.2–4.1) and polar surface area (<80 Ų). Substituents like 3-ethoxyphenyl enhance oral bioavailability (%F po = 80) and CNS penetration (B/P = 0.61) . Cyclopropylpropylamino groups fine-tune target engagement .

Q. What computational tools predict the bioactivity of bicyclo[3.1.0]hexane-containing compounds?

Molecular docking (AutoDock Vina) and MD simulations assess binding to adenosine receptors . QSAR models trained on IC₅₀ data (e.g., 62 nM for NPY Y1 antagonists ) identify critical substituents. Tools like Reaxys predict synthetic feasibility .

Q. What strategies scale up synthesis while maintaining stereochemical fidelity?

Continuous flow reactors optimize photoredox steps . Chiral stationary phases (e.g., cellulose-based HPLC columns) purify enantiomers. Mild acidic deprotection of tert-butyl carbamates preserves yields (>70%) in multi-step sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.